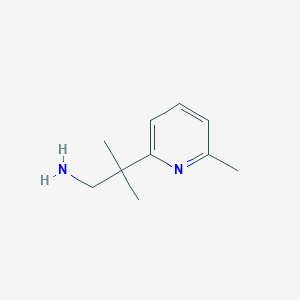

2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine

説明

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinctive features arising from its quaternary carbon center and the spatial arrangement of its substituents. The compound possesses the molecular formula C10H16N2 with a molecular weight of 164.25 grams per mole, as confirmed through high-resolution mass spectrometry studies. The three-dimensional structure is characterized by a pyridine ring system that maintains its planar aromatic geometry, while the attached quaternary carbon center adopts a tetrahedral configuration with bond angles approximating the ideal 109.5 degrees.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to rotation around the carbon-carbon bond connecting the pyridine ring to the quaternary carbon center. Computational studies using density functional theory methods have identified several stable conformers, with the most favorable conformation featuring the aminomethyl group positioned in a gauche relationship relative to the pyridine nitrogen atom. This preferred conformation minimizes steric interactions between the bulky tertiary carbon substituents and the pyridine ring while optimizing potential intramolecular hydrogen bonding interactions.

The quaternary carbon center creates significant steric hindrance that influences the overall molecular shape and limits rotational freedom around adjacent bonds. Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the conformational behavior, with carbon-13 nuclear magnetic resonance data showing the quaternary carbon resonating at approximately 42-45 parts per million, consistent with its highly substituted nature. The conformational preferences also impact the accessibility of the amine functional group for potential chemical reactions or biological interactions.

| Structural Parameter | Value | Reference Method |

|---|---|---|

| Molecular Weight | 164.25 g/mol | Mass Spectrometry |

| Exact Mass | 164.13100 Da | High-Resolution Mass Spectrometry |

| Topological Polar Surface Area | 38.91 Ų | Computational Analysis |

| Rotatable Bond Count | 2 | Structural Analysis |

| Heavy Atom Count | 12 | Molecular Formula Analysis |

Electronic Structure and Bonding Patterns

The electronic structure of this compound exhibits complex bonding patterns that arise from the interaction between the aromatic pyridine system and the aliphatic amine functionality. The pyridine nitrogen atom serves as an electron-withdrawing group that influences the electron density distribution throughout the molecule, creating a polarized system with distinct regions of electron density. Quantum mechanical calculations have revealed that the highest occupied molecular orbital primarily resides on the pyridine ring system, while the lowest unoccupied molecular orbital exhibits contributions from both the aromatic system and the amine functionality.

The bonding pattern analysis demonstrates that the carbon-nitrogen bond connecting the quaternary carbon to the pyridine ring exhibits partial double-bond character due to conjugation effects between the aromatic system and the adjacent carbon center. This electronic delocalization contributes to the overall stability of the molecule and influences its chemical reactivity patterns. The amine nitrogen atom maintains its typical sp3 hybridization with the lone pair of electrons available for hydrogen bonding and coordination interactions.

Electrostatic potential mapping studies have identified regions of high electron density around the pyridine nitrogen and the primary amine nitrogen atoms, creating sites for potential electrophilic attack or coordination with metal centers. The methyl substituents on both the pyridine ring and the quaternary carbon center act as electron-donating groups that modulate the overall electronic properties of the molecule. The logarithm of the partition coefficient value of 2.32660 indicates moderate lipophilicity, reflecting the balance between the polar amine functionality and the lipophilic aromatic and alkyl components.

Molecular orbital analysis reveals that the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital falls within the range typical for moderately reactive organic compounds. This electronic configuration suggests that the compound may participate in both nucleophilic and electrophilic reactions, depending on the reaction conditions and partner molecules involved.

Comparative Analysis with Related Alkylpyridinylamine Derivatives

Comparative structural analysis with related alkylpyridinylamine derivatives reveals significant differences in molecular geometry, electronic properties, and conformational behavior that arise from variations in substitution patterns and chain length. When compared to 2-(6-methylpyridin-2-yl)ethan-1-amine, the introduction of the quaternary carbon center in this compound results in substantially increased molecular rigidity and altered electronic distribution. The simpler ethylamine derivative exhibits greater conformational flexibility due to the absence of steric hindrance from additional methyl groups at the linking carbon.

Structural comparison with 1-(6-methylpyridin-2-yl)propan-1-amine hydrochloride demonstrates the impact of substitution position on molecular properties. The quaternary carbon substitution in the target compound creates a more compact molecular structure with reduced rotational degrees of freedom compared to the linear propylamine derivative. This structural difference translates to distinct physicochemical properties, including altered solubility patterns and different hydrogen bonding capabilities.

Analysis of methyl-substituted variants, such as N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine, reveals how additional methylation affects molecular geometry and electronic structure. The quaternary carbon center in this compound creates unique steric environments that are absent in the N-methylated derivative, resulting in different coordination preferences and chemical reactivity patterns.

| Compound | Molecular Formula | Molecular Weight | Quaternary Carbon | Rotatable Bonds |

|---|---|---|---|---|

| This compound | C10H16N2 | 164.25 g/mol | Yes | 2 |

| 2-(6-methylpyridin-2-yl)ethan-1-amine | C8H12N2 | 136.19 g/mol | No | 2 |

| 1-(6-methylpyridin-2-yl)propan-1-amine | C9H14N2 | 150.22 g/mol | No | 3 |

| N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine | C10H16N2 | 164.25 g/mol | No | 3 |

The comparative analysis extends to coordination chemistry applications, where the quaternary carbon substitution pattern influences metal binding preferences and complex stability. Research on related compounds has demonstrated that the presence of the quaternary carbon center can enhance the stability of metal complexes through reduced conformational flexibility and improved preorganization of the ligand structure. These structural features make this compound particularly interesting for applications in coordination chemistry and materials science.

The electronic structure comparison reveals that the quaternary carbon substitution significantly affects the electron density distribution compared to simpler alkylpyridinylamine derivatives. The additional methyl groups provide enhanced electron donation to the pyridine system, which can influence both the basicity of the pyridine nitrogen and the nucleophilicity of the primary amine group. This electronic modulation creates opportunities for fine-tuning chemical reactivity and biological activity through systematic structural modifications.

特性

IUPAC Name |

2-methyl-2-(6-methylpyridin-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8-5-4-6-9(12-8)10(2,3)7-11/h4-6H,7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTRAVZQRNPLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704612 | |

| Record name | 2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929021-99-8 | |

| Record name | 2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reductive Amination Approach

One common and scalable method involves the reductive amination of 6-methylpyridine-2-carboxaldehyde with 2-methylpropan-1-amine or its derivatives:

- Starting materials: 6-methylpyridine-2-carboxaldehyde and 2-methylpropan-1-amine.

- Reaction conditions: The aldehyde and amine are combined in a suitable solvent such as methanol or ethanol, often in the presence of an acid catalyst like p-toluenesulfonic acid to form an imine intermediate.

- Reduction step: The imine intermediate is then reduced using a mild reducing agent such as sodium triacetoxyborohydride or hydrogenation over a platinum catalyst.

- Outcome: This yields this compound with good selectivity and yield.

This method benefits from operational simplicity and avoids isolation of intermediates, making it suitable for commercial scale-up.

Multi-step Synthesis via Pyridine Functionalization

An alternative route involves:

- Halogenation of 6-methylpyridin-2-yl precursors to introduce a leaving group at the 2-position.

- Nucleophilic substitution with a suitable amine nucleophile such as 2-methylpropan-1-amine or its protected form.

- Catalysis: Copper(I) chloride is often used as a catalyst in the presence of ligands like 8-hydroxyquinoline and bases such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

- Temperature: Reactions are typically conducted under nitrogen atmosphere at elevated temperatures (100–160 °C) for extended periods (10–48 hours).

- Workup: The reaction mixture is extracted with organic solvents (e.g., ethyl acetate), washed with brine, dried, and concentrated to isolate the product.

This method allows for the selective formation of the C–N bond on the pyridine ring and can be adapted for various substituted analogs.

Catalysts, Solvents, and Reagents

| Step/Function | Catalyst/Reagent | Solvent(s) | Conditions | Notes |

|---|---|---|---|---|

| Imine formation | p-Toluenesulfonic acid (TosOH) | Methanol, Ethanol | 70 °C, 12 h | Acid catalysis facilitates imine intermediate formation |

| Imine reduction | Sodium triacetoxyborohydride or Pt catalyst (5% Pt/C) | Methanol/Ethanol mixture (2:1 to 3:1 v/v) | Ambient temperature (hydrogenation) | Platinum oxide or Pt/C preferred for hydrogenation |

| Nucleophilic substitution | Copper(I) chloride + 8-hydroxyquinoline ligand | Dimethylformamide (DMF) | 100–160 °C, 10–48 h, N2 atmosphere | Copper catalysis promotes C–N bond formation on pyridine |

| Base for substitution | Potassium carbonate | — | — | Used in 1.0–2.0 molar equivalents relative to substrate |

| Workup | Brine (25% NaCl solution), ethyl acetate | — | — | Extraction and drying to purify product |

Research Findings and Optimization

- Optical purity: When chiral centers are involved, hydrogenation using platinum catalysts can yield products with optical purity exceeding 50% enantiomeric excess (ee), which is critical for pharmaceutical applications.

- Ligand effects: The use of 8-hydroxyquinoline as a ligand enhances the copper-catalyzed amination efficiency and selectivity.

- Solvent choice: Polar aprotic solvents like DMF are preferred for substitution reactions due to their ability to dissolve both organic and inorganic reagents and stabilize charged intermediates.

- Reaction atmosphere: Conducting reactions under nitrogen prevents oxidation and moisture interference, improving yields and purity.

- Reaction time and temperature: Elevated temperatures and extended reaction times are necessary to drive the nucleophilic substitution to completion, especially for sterically hindered substrates.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Solvents | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | Imine formation + reduction | TosOH, NaBH(OAc)3 or Pt catalyst | MeOH, EtOH | Simple, scalable, high selectivity | Requires aldehyde precursor |

| Copper-catalyzed Substitution | Halogenation + C–N coupling | Cu(I)Cl, 8-hydroxyquinoline, K2CO3 | DMF | Versatile, good for various analogs | High temp, long reaction time |

| Multi-step Functionalization | Halogenation, nucleophilic attack | Copper catalysts, bases | DMF, EtOAc (workup) | Enables selective modification | More complex, requires purification |

化学反応の分析

Types of Reactions

2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine: can undergo various chemical reactions, including:

Oxidation: : The amine group can be oxidized to form a corresponding amine oxide.

Reduction: : The compound can be further reduced to form secondary or tertiary amines.

Substitution: : The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed

Oxidation: : Formation of amine oxides.

Reduction: : Formation of secondary or tertiary amines.

Substitution: : Substituted pyridine derivatives.

科学的研究の応用

2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine: has several scientific research applications:

Chemistry: : It serves as a building block in the synthesis of more complex organic molecules.

Biology: : The compound can be used as a ligand in biochemical assays to study protein interactions.

Industry: : It can be used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism by which 2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biological pathways. The exact mechanism depends on the specific application and the biological system .

類似化合物との比較

Structural Variations and Molecular Properties

The following table summarizes key structural analogs of 2-methyl-2-(6-methylpyridin-2-yl)propan-1-amine, focusing on substituent modifications and their physicochemical properties:

生物活性

2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. This compound may function as an agonist or antagonist at specific receptors, influencing cellular signaling pathways. For instance, it has been investigated for its potential to modulate neurotransmitter systems and exhibit antimicrobial properties.

Pharmacological Properties

Research indicates that this compound may possess the following pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial effects against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate moderate to good activity against Gram-positive and Gram-negative bacteria .

- Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter systems, which could have implications for treating neurological disorders. It may influence pathways related to serotonin and dopamine receptors.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound contributes to its distinct biological activities compared to other pyridine derivatives. A comparative analysis is provided in the table below:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine | Methyl group at the 4-position of pyridine | Alters interaction profile with biological targets |

| 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine | Methyl group at the 3-position of pyridine | Different reactivity due to position of amine group |

| 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine | Methyl group at the 5-position of pyridine | May exhibit different pharmacological properties |

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : In a study assessing various pyridine derivatives, 2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amines demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5.64 µM to 23.15 µM .

- Neuropharmacological Effects : Another study explored the compound's effects on neurotransmitter receptors, revealing that it acts selectively on serotonin receptors, suggesting potential applications in treating mood disorders .

Synthesis and Applications

The synthesis of 2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amines typically involves multiple steps starting from readily available pyridine derivatives. Its applications extend beyond medicinal chemistry into fields such as agrochemicals and specialty chemicals .

Q & A

Q. How can researchers ensure compliance with ethical standards when exploring therapeutic applications of this compound?

- Methodological Answer :

- Preclinical Validation : Follow OECD guidelines for in vitro/in vivo toxicity screening before animal testing.

- Institutional Review : Submit protocols to ethics committees for approval, particularly for studies involving human cell lines.

- Data Transparency : Publish negative results and contradictory findings to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。